Triclocarban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble

In water, 0.11 mg/L at 20 °C

Practically insoluble in water

1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide

In methanol, 1.6 g/L at 35 °C

Synonyms

Canonical SMILES

Triclocarban

is a polychlorinated aromatic antimicrobial agent . It was discovered in the late 1930s and early 1940s that the substitution on aromatic rings of hydrogen atoms with chlorine yielded a novel chemistry of antimicrobials . Within a few years, many of these compounds and formulations showed adverse effects, including human toxicity, ecotoxicity, and unwanted environmental persistence and bioaccumulation, quickly leading to regulatory bans and phase-outs .

Personal Care Products

Triclocarban has been widely used for over 50 years in personal care products, such as soaps, toothpaste, and shampoo . Only recently some concerns were raised about its endocrine disruptive properties .

Consumer Products

Triclocarban was employed as a major ingredient of toys, clothing, food packaging materials, food industry floors, and medical supplies .

Wastewater Treatment

Triclosan (TCS) and triclocarban (TCC) are antimicrobial agents that have been used in personal care and consumer products in the past decades. In this study, influent, effluent, and sludge samples collected in selected wastewater treatment plants across the Durban metropolis were qualitatively and quantitatively investigated .

Medical Field

Triclocarban was originally developed for the medical field . It can be effective in fighting infections by targeting the growth of bacteria such as Staphylococcus aureus .

Antimicrobial and Antifungal Compound

Triclocarban has been used as an antimicrobial and antifungal compound since the 1960s . It was commonly found in personal care products as an antimicrobial in soaps, lotions, deodorants, toothpaste, and plastic .

Inhibition of Algae, Crustaceans, and Fish

Triclocarban and triclosan are 100–1,000 times more effective in inhibiting and killing algae, crustaceans, and fish than they are in killing microbes .

Inhibition of Fatty Acid Synthesis

Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, which is ubiquitously distributed in bacteria, fungi, and various plants . ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthesis pathway .

Disruption of Gut Microbiome

More recently, Triclocarban has been shown to disrupt the gut microbiome in animals and humans . This can have myriad effects on health .

Ecotoxicity

The extensive use of Triclocarban has led to its massive release into the water body . It’s 100–1,000 times more effective in inhibiting and killing algae, crustaceans, and fish than they are in killing microbes . Triclocarban and triclosan have been observed in multiple organisms, including algae, aquatic blackworms, fish, and dolphins .

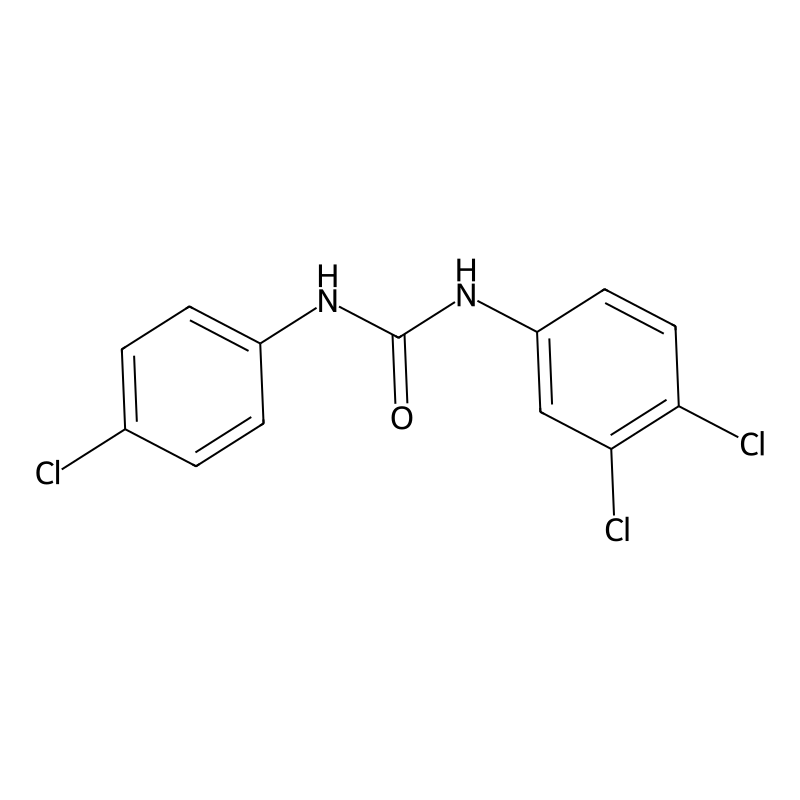

Triclocarban, chemically known as 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)urea, is a white powder that is largely insoluble in water. It belongs to the class of diarylureas and is structurally similar to carbanilide compounds often found in pesticides and some pharmaceuticals. The compound features two chlorinated phenyl rings, which contribute to its hydrophobicity and persistence in the environment. Due to these characteristics, triclocarban has been classified as a persistent organic pollutant .

- Synthesis Reactions: It can be synthesized through reactions involving isocyanates and amines to form ureas. Two common methods include:

- Degradation Reactions: Triclocarban can be degraded through oxidative processes. For instance, ozone has been shown to effectively degrade triclocarban in aqueous solutions . Additionally, it can undergo reductive dechlorination in estuarine sediments .

Triclocarban exhibits significant biological activity:

- Antibacterial Effects: It primarily inhibits the growth of Gram-positive bacteria but also affects Gram-negative bacteria. Its mechanism involves unspecific adsorption to cell membranes, resulting in the disruption of membrane functions and loss of permeability .

- Endocrine Disruption: Studies indicate that triclocarban can enhance the gene expression of steroid hormones like androgens and estrogens. This amplification may have implications for reproductive health and could promote the growth of hormone-sensitive cancers .

The synthesis of triclocarban typically involves two main commercial routes:

- Using Isocyanates:

- Reaction of 4-chlorophenylisocyanate with 3,4-dichloroaniline.

- Reaction of 3,4-dichlorophenylisocyanate with 4-chloroaniline.

Both methods yield high-purity triclocarban (greater than 98% w/w) suitable for commercial use .

Research indicates that triclocarban may interact with other antimicrobial agents, leading to co-selection for resistance genes among microbial communities. This interaction can complicate the dynamics of microbial resistance patterns observed in natural environments . Furthermore, studies have shown that triclocarban enhances testosterone action by amplifying androgen receptor activity .

Triclocarban shares similarities with several other compounds known for their antibacterial properties. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Triclosan | Bisphenol derivative | Antibacterial agent | Similar mechanism but more soluble; broader spectrum |

| Carbanilide | Urea derivative | Pesticide | Less hydrophobic than triclocarban |

| Diuron | Urea derivative | Herbicide | Primarily used for weed control |

| Chlorhexidine | Biguanide | Antiseptic | Effective against a wider range of microorganisms |

Triclocarban's unique chlorinated structure contributes to its specific antibacterial activity and environmental persistence compared to these similar compounds .

Triclocarban exerts both acute and chronic toxicity on aquatic organisms, particularly zebrafish (Danio rerio), which serve as model species for ecotoxicological studies. In acute exposure scenarios, embryonic zebrafish exposed to 0.3–300 µg/L of Triclocarban from 4 hours post-fertilization (hpf) to 120 hpf exhibited dose-dependent increases in mortality and malformation rates, with significant delays in hatching timelines [5]. Body length reductions of up to 15% were observed at the highest concentration (300 µg/L), alongside altered heart rates and dysregulation of cardiac development genes such as nkx2.5 and gata4 [5]. These findings highlight Triclocarban’s capacity to disrupt early developmental processes in vertebrates.

Chronic exposure studies reveal subtler but equally concerning effects. Zebrafish larvae exposed to environmentally relevant concentrations (0.16 µg/L) of Triclocarban displayed reduced eye size and ganglion cell density, impairing optokinetic and phototactic responses critical for predator avoidance and foraging [6]. At higher concentrations (25.4 µg/L), retinal layer thinning and downregulation of opsin genes (opn1sw2, opn1mw1, rho) were observed, indicating profound visual system disruption [6]. Such chronic effects threaten population viability by compromising survival behaviors in keystone aquatic species.

Table 1: Summary of Triclocarban’s Effects on Aquatic Organisms

| Concentration (µg/L) | Organism | Exposure Duration | Key Effects | Source |

|---|---|---|---|---|

| 0.3–300 | Zebrafish embryos | 4–120 hpf | Mortality, malformations, cardiac gene dysregulation | [5] |

| 0.16–25.4 | Zebrafish larvae | 120 hpf | Retinal degeneration, impaired visual behavior | [6] |

Trophic Transfer Mechanisms in Terrestrial Food Webs

While Triclocarban’s presence in terrestrial systems is documented (e.g., via biosolid application on agricultural soils), research on its trophic transfer remains limited. Its high lipophilicity (log Kow = 4.9) suggests potential for bioaccumulation in fatty tissues, a trait shared with other persistent organic pollutants [5] [6]. In aquatic ecosystems, biomagnification has been observed in invertebrates and fish, but analogous terrestrial pathways are poorly characterized.

A hypothesized mechanism involves earthworms ingesting Triclocarban-contaminated soil, subsequently transferring the compound to avian or mammalian predators. However, no empirical studies confirm this pathway. Indirect evidence stems from Triclocarban’s structural analogs, such as triclosan, which exhibit measurable biomagnification factors in terrestrial arthropods [5]. Further research is critical to evaluate Triclocarban’s mobility through soil-plant-invertebrate systems and its implications for apex predators.

Synergistic Interactions with Co-Contaminants in Benthic Environments

Triclocarban’s endocrine-disrupting properties predispose it to synergistic interactions with co-contaminants in benthic habitats. Although direct evidence is scarce, its known interference with thyroid hormone receptors suggests potential compounded effects when combined with other disruptors, such as bisphenol A or phthalates [6]. For instance, simultaneous exposure to Triclocarban and thyroid-inhibiting pollutants could exacerbate dysregulation of metabolic and developmental pathways in benthic organisms.

In sediment-dwelling species, Triclocarban’s persistence may enhance the bioavailability of hydrophobic co-contaminants by altering organic carbon partitioning. A proposed model involves Triclocarban acting as a “carrier” for heavier hydrocarbons, though this hypothesis awaits experimental validation. Current risk assessment frameworks likely underestimate Triclocarban’s ecological impact by neglecting these interactions.

Comparative Half-Lives and Rate Constants

| Matrix & Condition | Representative Microbial System | First-Order Half-Life | Observed Removal (%) | Notes | Citation |

|---|---|---|---|---|---|

| Agricultural soil, aerobic | Indigenous soil consortia | 108 days [1] | 46%(70 d experiment) [1] | Slow but measurable mineralization; no inhibition of basal respiration | [1] |

| Agricultural soil, anaerobic | Same soil (nitrogen purged) | >70 days (no measurable decay) [1] | 0%(70 d) | Complete persistence under anoxia | [1] |

| Aerated activated-sludge batch (low dissolved oxygen, 0.2–0.45 mg/L) | Mixed-culture inoculum from municipal plant | Estimated 120 h (0.0072 h⁻¹) [2] | 74%(168 h) | Pseudo-first-order fit; hydroxylation dominates | [2] |

| Digested municipal sludge (anaerobic, 19 d residence) | Methanogenic consortium | No net loss (51 mg kg⁻¹ retained) | 0%(19 d) [3] | Accumulation due to strong sorption; reductive steps too slow | [3] |

| Freshwater sediment microcosm, anaerobic | Enriched Dehalococcoides/ Dehalogenimonas | Complete reductive dechlorination of 43 μM in 120 d | 100% [4] | Releases 3.6 × 10⁷ cells μmol⁻¹ chloride | [4] |

| Rhodococcus rhodochrous BX2 pure culture, aerobic | 10 mg L⁻¹ triclocarban | 76.8% degraded in 5 d (apparent t½ ≈3 d) | 77% [5] | Amidase and phenol hydroxylase pathway | [5] |

| Barium-alginate-entrapped Pseudomonas fluorescens MC46, aerobic | 10 mg L⁻¹ triclocarban | 72% removed, modelled with Edwards kinetics (µmax = 0.31 d⁻¹, Ks = 6.2 mg L⁻¹, K_i = 25 mg L⁻¹) [6] | 72% [6] | Entrapment reduces substrate inhibition | [6] |

Mechanistic Differentiation

- Aerobic environments favor hydrolytic cleavage of the urea bridge followed by hydroxylation of chloroaniline intermediates, steps mediated by amidase (TccS) and phenol hydroxylase enzymes [5]. Oxidative ring-cleavage products are subsequently funnelled into the tricarboxylic acid cycle [5] [7].

- Anaerobic environments support stepwise reductive dechlorination of triclocarban to 3,4-dichlorocarbanilide, 4-chlorocarbanilide, and eventually non-chlorinated carbanilide, a route catalysed by organohalide-respiring bacteria such as Dehalococcoides and Dehalogenimonas [8] [4]. Chloride release yields of 3.6 × 10⁷ cells μmol⁻¹ underline the respiratory benefit [4].

- Comparative data reveal orders-of-magnitude slower overall mineralization under anoxia unless specialised dechlorinators dominate; conversely, aerobic sludge achieves faster primary degradation but often stalls at chloroaniline metabolites if phenol hydroxylase activity is limiting [2] [3].

Functional Genomics of Triclocarban-Metabolizing Consortia

Key Catabolic Genes and Enzymes

| Gene (Full-Length Identifier) | Encoded Protein | Confirmed Function | Experimental Evidence | Citation |

|---|---|---|---|---|

| tccS | Triclocarban amide-hydrolysing amidase | Cleaves urea bond to yield 4-chlorophenylurea and 3,4-dichloroaniline | Knock-out of tccS in Rhodococcus rhodochrous BX2 abolishes degradation [5] | [5] |

| phIND / phB / phL | Multicomponent phenol hydroxylases | Hydroxylate chloroaniline intermediates, initiating ring-cleavage | Heterologous expression confers growth on intermediates; transcription up-regulated >25-fold upon exposure [5] [9] | [5] [9] |

| tccG | Putative transport/efflux permease | Enhances tolerance by exporting intermediates | Co-culture transcriptomics show 9-fold induction [9] | [9] |

| Reductive dehalogenase genes (rdhA) | Catalytic subunits for organohalide respiration | Remove chlorine atoms under anaerobic conditions | Quantitative polymerase chain reaction links rdhA copy number to chloride release rate [4] | [4] |

Community-Level Metabolic Division of Labour

- Co-cultures of Rhodococcus rhodochrous BX2 and Pseudomonas sp. LY-1 partition tasks: the first strain performs amide hydrolysis while the partner mineralizes chloroanilines, leading to 85.9% removal of 14.5 mg L⁻¹ triclocarban within 7 d and eliminating phytotoxicity in lettuce bioassays [9].

- High-throughput sequencing of biochar-immobilized consortia reveals enrichment of Sphingomonas, Comamonas, and Cupriavidus taxa that supply complementary oxygenases, shortening the lag phase of triclocarban oxidation by 38% relative to planktonic cultures [7].

- Metagenomic binning from anaerobic sediment microcosms identified complete corrinoid biosynthesis pathways in Dehalococcoides MAGs, supporting autonomous organohalide respiration without exogenous vitamin B₁₂ supplementation [4].

Bioaugmentation Approaches Using Engineered Microbial Communities

Entrapment, Immobilization, and Biochar Carriers

| Strategy | Engineered Component | Matrix Treated | Performance Metrics | Longevity | Citation |

|---|---|---|---|---|---|

| Barium-alginate bead entrapment | Pseudomonas fluorescens MC46 | Synthetic wastewater, 10 mg L⁻¹ triclocarban | 72% removal versus 45% by free cells; Edwards kinetics µ_max = 0.31 d⁻¹ [6] | Activity maintained over five reuse cycles (30 d) | [6] |

| Biochar-immobilized mixed culture (BX2 + LY-1) | Rhodococcus + Pseudomonas immobilized on corn-stover biochar | Agricultural soil (10 mg kg⁻¹) | Residual triclocarban 0.74 mg kg⁻¹ after 30 d (92.7% removal), 8% higher than free cells [10] | Carrier pores protect cells from desiccation, supporting 60-d viability [10] | [10] |

| Waste-derived biochar column | Pseudomonas fluorescens MC46 | Contaminated groundwater (2–5 mg L⁻¹) | 84–97% breakthrough-free removal over 160 d [11] | Detachment began at 100 d; extracellular lipids enhanced sorption synergy [11] | [11] |

| Dual-degrader bioaugmentation | Ochrobactrum sp. TCC-2 and Diaphorobacter sp. LD72 | Soil spiked with triclocarban + dichlorocarbanilide + carbanilide (20 mg kg⁻¹ each) | 71% reduction in parent compounds; chloroanilines below detection after 40 d [12] | Inoculants persisted at 10⁶ cells g⁻¹ for 90 d [12] | [12] |

Design Principles Emerging from Field and Lab Studies

- Carrier selection: High-surface-area biochars (25–27 m² g⁻¹) supply both sorption sinks and microbial refuge, dampening triclocarban toxicity and preventing washout in flow-through systems [11] [13].

- Metabolic complementarity: Pairing hydrolytic and oxidative specialists consistently outperforms monocultures, achieving up to 1.5-fold faster mineralization and lowering metabolite accumulation below ecotoxicological thresholds [9].

- Anaerobic co-metabolism: In mixed chlorinated-solvent plumes, triclocarban at 0.3 μM substantially inhibits vinyl chloride reductive dechlorination; staged bioaugmentation with tolerant Geobacter and organohalide-respiring Dehalococcoides mitigates this bottleneck [14].

- Gene-informed monitoring: Quantitative polymerase chain reaction assays targeting tccS, phB, and reductive dehalogenase genes provide early warning of catabolic attenuation, enabling timely re-inoculation or nutrient adjustment [4] [5].

Outlook for Engineered Community Deployment

Future efforts should integrate systems biology with materials science: genome-resolved models can predict stoichiometric demands, while tailored porous carriers maximize microbe–substrate contact without exceeding inhibition thresholds. Field pilots combining aerated biopiles for surface soils with permeable reactive zones inoculated by biofilm-forming degraders for groundwater promise site-wide remediation that converts triclocarban into innocuous end products within practicable timeframes.

Physical Description

White solid; [Merck Index]

Color/Form

Fine plates

Fine, white to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Odor

Decomposition

When heated to decomposition it emits very toxic fumes of /chloride and nitrogen oxides/.

Melting Point

491.2- 493

254.4 °C

MP: 255.2-256 °C

UNII

GHS Hazard Statements

H400 (96.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

/EXPL THER/ The increasing use of the antimicrobial triclocarban in personal care products has resulted in concern regarding environmental pollution. Triclocarban is a potent inhibitor of soluble epoxide hydrolase (sEH). Inhibitors of sEH (sEHIs) are anti-inflammatory, anti-hypertensive and cardio-protective in multiple animal models. However, the in vivo effects anticipated from a sEHI have not been reported for triclocarban. Here we demonstrated the anti-inflammatory effects in vivo of triclocarban in a murine model. Triclocarban was employed in a lipopolysaccharide (LPS)-challenged murine model. Systolic blood pressure, plasma levels of several inflammatory cytokines and chemokine, and metabolomic profile of plasma oxylipins were determined. Triclocarban significantly reversed LPS-induced morbid hypotension in a time-dependent manner. Triclocarban significantly repressed the increased release of inflammatory cytokines and chemokine caused by LPS. Furthermore, triclocarban significantly shifted the oxylipin profile in vivo in a time-dependent manner towards resolution of inflammation as expected from a sEHI. These results demonstrated that at the doses used triclocarban is anti-inflammatory in the murine model. This study suggests that triclocarban may provide some benefits in humans in addition to its antimicrobial activities due to its potent inhibition of sEH. It may be a promising starting point for developing new low volume high value applications of triclocarban. However these biological effects also caution against the general over use of triclocarban in personal care products.

Pharmacology

Triclocarban is a triclosan analogue with an antibacterial property. Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, widely distributed in bacteria, fungi and plants. ACP reductase catalyses the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition.

MeSH Pharmacological Classification

Mechanism of Action

As a carbanilide, /triclocarban/ can be classified according to its antimicrobial mechanism as a membrane active compound. The mode of action can be described as unspecific adsorption to cell membranes, interruption of the function of interstitial proteins and/or loss of the semipermeability of the membrane, with discharge of ions and organic molecules. Bacteriostatic or bactericidal effects occur dependent on the concentration. In its standard application concentrations, triclocarban inhibits primarily the growth of gram-positive bacteria, but also that of gram-negative bacteria. Unlike antibiotics, membrane-active antimicrobial substances such as triclocarban are effective within a short period of time.

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

The metabolism of (14)C-TCC (3,4,4'-trichlorocarbanilide) has been investigated in humans following oral exposure to 2.2 mumol/kg. Fecal elimination (70% of dose) was complete at the 120 hour point after administration and the urinary excretion (27% of dose) was complete after 80 hours post-administration. Urinary glucuronides appear to be valuable biomarkers of triclocarban exposure.

After a pharmacokinetic study in man, radioactivity was rapidly cleared from blood after intravenous administrations of (14)C-triclocarban in propylene glycol with a blood clearance half-life measured to be 8.6 hours.

/MILK/ ... Sprague Dawley rats were provided control, 0.2% weight/weight (w/w), or 0.5% w/w TCC-supplemented chow through a series of 3 experiments that limited exposure to critical growth periods: gestation, gestation and lactation, or lactation only (cross-fostering) to determine the susceptible windows of exposure for developmental consequences. ... The average concentration of TCC in the milk was almost 4 times that of the corresponding maternal serum levels. The results demonstrate that gestational TCC exposure does not affect the ability of dams to carry offspring to term but TCC exposure during lactation has adverse consequences on the survival of offspring although the mechanism of reduced survival is currently unknown. This information highlights the importance of evaluating the safety of TCC application in personal care products and the impacts during early life exposure.

The antibacterial triclocarban (TCC) concentrates in the cellular fraction of blood. Consequently, plasma levels are at least two-fold lower than the TCC amount present in blood. Utilizing whole blood sampling, a low but significant absorption of TCC from soap during showering is demonstrated for a small group of human subjects.

The route and rate of excretion by rats of the germicide (14)C-triclocarban formerly called trichlorocarbanilide, given by parenteral injection has been investigated. Blood levels based on radioactivity and by chemical determination after parenteral injection have been compared with those obtained after topical application of (14)C-triclocarban in soaps and in dimethylformamide (DMF) through occluded rat skin has been studied. Other soaps and a hand cleanser containing (14)C-triclocarban have been applied to rat skin without occlusion and the effects of duration of contact, concentration and the use of a solubilizer have been investigated. In humans, absorption of triclocarban through skin after bathing daily for 28 days has been investigated by chemical analysis of blood and urine. The data show that elimination by the rat is rapid and complete principally via the feces. Blood levels after parenteral injection are low and comparison of the radioactivity and chemical determinations suggest rapid metabolism of the Triclocarban. After application to the skin, blood levels based on (14)C-triclocarban are very low. Absorption of (14)C-triclocarban through occluded rat skin was greater from DMF than from soaps. With non-occluded rat skin, absorption from soaps was less and was dependent on concentration but independent of duration of contact. The use of a solubilizer did not increase absorption through skin. No measurable triclocarban (less than 25 ppb) was present in blood and urine samples of volunteers during or shortly after a 28-day intensive bathing regimen.

The metabolism and disposition of (14)C-TCC (3,4,4'-trichlorocarbanilide) have been evaluated in humans following oral exposure to 2.2 umol/kg body wt. Fecal elimination (70% of dose) was complete 120 hr after dosing and the urinary excretion (27% of dose) was completed in 80 hr. The maximum plasma level occurred 2.8 hr after dosing and was 3.7 nmol-equivalents of TCC per g of plasma (approximately 1.2 ppm). Biotransformation of TCC was rapid but did not appear to involve splitting of the basic TCC structure. The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile). ...

For more Absorption, Distribution and Excretion (Complete) data for Triclocarban (10 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism and disposition of (14)C-TCC (3,4,4'-trichlorocarbanilide) have been evaluated in humans following oral exposure to 2.2 umol/kg body wt. Fecal elimination (70% of dose) was complete 120 hr after dosing and the urinary excretion (27% of dose) was completed in 80 hr. ... Biotransformation of TCC was rapid but did not appear to involve splitting of the basic TCC structure. The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile). ...

Plant uptake and metabolism of emerging organic contaminants, such as personal-care products, pose potential risks to human health. In this study, jalapeno pepper (Capsicum annuum) plants cultured in hydroponic media were exposed to both (14)C-labeled and unlabeled triclocarban (TCC) to investigate the accumulation, distribution, and metabolism of TCC following plant uptake. The results revealed that TCC was detected in all plant tissues; after 12 weeks, the TCC concentrations in root, stem, leaf, and fruit tissues were 19.74 +/- 2.26, 0.26 +/- 0.04, 0.11 +/- 0.01, and 0.03 +/- 0.01 mg/kg dry weight, respectively. More importantly, a substantial portion of the TCC taken up by plants was metabolized, especially in the stems, leaves, and fruits. Hydroxylated TCC (e.g., 2'-OH TCC and 6-OH TCC) and glycosylated OH-TCC were the main phase I and phase II metabolites in plant tissues, respectively. Bound (or nonextractable) residues of TCC accounted for approximately 44.6, 85.6, 69.0, and 47.5% of all TCC species that accumulated in roots, stems, leaves, and fruits, respectively. The concentrations of TCC metabolites were more than 20 times greater than the concentrations of TCC in the above-ground tissues of the jalapeno pepper plants after 12 weeks; crucially, approximately 95.6% of the TCC was present as metabolites in the fruits. Consequently, human exposure to TCC through the consumption of pepper fruits is expected to be substantially higher when phytometabolism is considered.

Previous studies of triclocarban suggest that its biotransformation could yield reactive metabolites that form protein adducts. Since the skin is the major route of triclocarban exposure, present work examined this possibility in cultured human keratinocytes. The results provide evidence for considerable biotransformation and protein adduct formation when cytochrome P450 activity is induced in the cells by 2,3,7,8-tetrachlorodibenzo-p-dioxin, a model Ah receptor ligand. Since detecting low adduct levels in cells and tissues is difficult, we utilized the novel approach of accelerator mass spectrometry for this purpose. Exploiting the sensitivity of the method, we demonstrated that a substantial portion of triclocarban forms adducts with keratinocyte protein under the P450 inducing conditions employed.

... After repeated oral administration of 3,4,4'-trichlorocarbanilide (TCC) ... the biliary metabolites ... were isolated and identified. The major TCC biliary metabolite was found to be 2'-hydroxy-TCC. This compound was isolated mainly from the nonconjugated and the glucuronide fractions. Other metabolites present in substantial quantities were 6-hydroxy-TCC and 2',6-dihydroxy-TCC mainly as glucuronides and 3'-hydroxy-TCC mainly as the sulfate conjugate. Small amounts of 3',6-dihydroxy-TCC were isolated from each of the fractions. No unchanged TCC was found in the bile. Only traces of other metabolites were found, and no N-hydroxylated products were observed. ...

For more Metabolism/Metabolites (Complete) data for Triclocarban (7 total), please visit the HSDB record page.

Wikipedia

Gossypetin

Biological Half Life

The metabolism and disposition of (14)C-TCC (3,4,4'-trichlorocarbanilide) have been evaluated in humans following oral exposure to 2.2 umol/kg body wt. ... The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile). ...

... Radioactivity was rapidly cleared from blood after intravenous administrations of (14)C-triclocarban in propylene glycol with a blood clearance half-life of 8.6 hours. About 54% of the dose was excreted in the feces and 21% of the dose in the urine with a urinary elimination half-life of ten hours. ...

Use Classification

Methods of Manufacturing

Preparation from 3,4-dichloroaniline and 4-chlorophenyl isocyanate ... Beaver, Stoffel, United States of America patent 2818390 (1957 to Monsanto); United Kingdom patent 769273 (1957).

General Manufacturing Information

TCC is primarily effective against gram-positive bacteria.

Analytic Laboratory Methods

An analytical method has been developed and validated for the simultaneous determination of 18 pharmaceuticals and personal care products (PPCPs), including antibiotics (trimethoprim, erythromycin x 2H2O, norfloxacin, ofloxacin, pencilline G, penicillin V potassium salt, cephalexin and sulfamethoxazole), beta-bloker (atenolol), anophelifuge (N, N-diethyl-3-methylbenzoylamide, DEET), antiepileptics (carbamazepine), central nervous system stimulant (caffeine), lipid modifying agent (clofibric acid), non-steroidal anti-inflammatory drugs (ibuprofen, naproxen and diclofenac sodium salt) and antimicrobial agents (triclosan and triclocarban). The detection and qualification of the target compounds were performed by ultra-high performance liquid chromatography-tandem mass spectrometry. The optimized mobile phases were methanol as organic phase, 0. 3% (v/v) formic acid-5 mmol/L ammonium acetate for positive electrospray ionization (ESI+) and 5 mmol/L ammonium acetate for ESI- as inorganic phase. Water samples were concentrated by solid phase extraction at 2 mL/min, and all the target PPCPs were efficiently extracted at pH 7. The extracted PPCPs were eluted by the mixture of methanol and acetonitrile (1:1, v/v). The average recoveries of the target compounds in the spiked pure water samples ranged from 53.9% - 112%. The average recoveries of the target compounds ranged from 45.1% - 156.6% with the relative standard deviations ranged from 2.4% - 15.7%, in the surface water samples spiked at 100 ng/L. The surface water samples collected from Yu Hangtang River in Hangzhou were detected. The results showed that nine PPCPs were detected including caffeine that reached a maximum concentration of 550.7 ng/L. It proved that this analytical method is reliable and acceptable.

This study describes the use of cork as a new coating for bar adsorptive microextraction (BAuE) and its application in determining benzophenone, triclocarban and parabens in aqueous samples by HPLC-DAD. In this study bars with 7.5 and 15 mm of length were used. The extraction and liquid desorption steps for BAuE were optimized employing multivariate and univariate procedures. The desorption time and solvent used for liquid desorption were optimized by univariate and multivariate studies, respectively. For the extraction step the sample pH was optimized by univariate experiments while the parameters extraction time and ionic strength were evaluated using the Doehlert design. The optimum extraction conditions were sample pH 5.5, NaCl concentration 25% and extraction time 90 min. Liquid desorption was carried out for 30 min with 250 uL (bar length of 15 mm) or 100 uL (bar length of 7.5 mm) of ACN:MeOH (50:50, v/v). The quantification limits varied between 1.6 and 20 ug/L (bar length of 15 mm) and 0.64 and 8 ug/L (bar length of 7.5 mm). The linear correlation coefficients were higher than 0.98 for both bars. The method with 7.5 mm bar length showed recovery values between 65 and 123%. The bar-to-bar reproducibility and the repeatability were lower than 13% (n = 2) and 14% (n = 3), respectively.

A sensitive and robust method using solid-phase extraction and ultrasonic extraction for preconcentration followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) has been developed for determination of 19 biocides: eight azole fungicides (climbazole, clotrimazole, ketoconazole, miconazole, fluconazole, itraconazole, thiabendazole, and carbendazim), two insect repellents (N,N-diethyl-3-methylbenzamide (DEET), and icaridin (also known as picaridin)), three isothiazolinone antifouling agents (1,2-benzisothiazolinone (BIT), 2-n-octyl-4-isothiazolinone (OIT), and 4,5-dichloro-2-n-octyl-isothiazolinone (DCOIT)), four paraben preservatives (methylparaben, ethylparaben, propylparaben, and butylparaben), and two disinfectants (triclosan and triclocarban) in surface water, wastewater, sediment, sludge, and soil. Recovery of the target compounds from surface water, influent, effluent, sediment, sludge, and soil was mostly in the range 70-120%, with corresponding method quantification limits ranging from 0.01 to 0.31 ng/L, 0.07 to 7.48 ng/L, 0.01 to 3.90 ng/L, 0.01 to 0.45 ng/g, 0.01 to 6.37 ng/g, and 0.01 to 0.73 ng/g, respectively. Carbendazim, climbazole, clotrimazole, methylparaben, miconazole, triclocarban, and triclosan were detected at low ng/L (or ng/g) levels in surface water, sediment, and sludge-amended soil. Fifteen target compounds were found in influent samples, at concentrations ranging between 0.4 (thiabendazole) and 372 ng/L (methylparaben). Fifteen target compounds were found in effluent samples, at concentrations ranging between 0.4 (thiabendazole) and 114 ng/L (carbendazim). Ten target compounds were found in dewatered sludge samples, at concentrations ranging between 1.1 (DEET) and 887 ng/g (triclocarban).

For more Analytic Laboratory Methods (Complete) data for Triclocarban (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive, competitive indirect enzyme-linked immunosorbent assay (ELISA) for the detection of the antimicrobial triclocarban (TCC) was developed. The haptens were synthesized by derivatizing the para position of a phenyl moiety of TCC. The rabbit antisera were screened and the combination of antiserum 1648 and a heterologous competitive hapten containing a piperidine was further characterized. The IC(50) and detection range for TCC in buffer were 0.70 and 0.13-3.60 ng/mL, respectively. The assay was selective for TCC, providing only low cross-reactivity to TCC-related compounds and its major metabolites except for the closely related antimicrobial 3-trifluoromethyl-4,4'-dichlorocarbanilide. A liquid-liquid extraction for sample preparation of human body fluids resulted in an assay that measured low part per billion levels of TCC in small volumes of the samples. The limits of quantification of TCC were 5 ng/mL in blood/serum and 10 ng/mL in urine, respectively. TCC in human urine was largely the N- or N'-glucuronide. TCC concentrations of biosolids measured by the ELISA were similar to those determined by LC-MS/MS. This immunoassay can be used as a rapid, inexpensive, and convenient tool to aid researchers monitoring human/environmental exposure to TCC to better understand the health effects.

A GLC method for the quantitative determination of triclocarban (3,4,4'-trichlorocarbanilide) in rat or human blood is presented. Blood samples spiked with 12.5-50 ug/L triclocarban were used. Acetone extraction from blood followed by derivitization with N,O-bis(trimethylsilyl)acetamide and electron capture GLC gave recoveries of 80-90%. The method was sensitive to a limit of 25 ng.

Storage Conditions

Interactions

Many widely used healthcare products contain antiseptics, whose persistence in aquatic environments, soils, and sediments leads to the contamination of ecosystems and adversely affects wildlife. Recently, the impact not only of high but also low doses of contaminants and mixtures of several chemicals has become a focus of concern. In this study, toxicity tests of the antiseptics triclosan (TCS) and triclocarban (TCC) were performed in an aquatic test medium using the nematode Caenorhabditis elegans. Nominal concentrations of TCS and TCC were tested in separate single-substance toxicity tests (96-hr-exposure), focusing on growth and reproduction endpoints. Median effective concentrations (EC50s) from the single-substance tests were subsequently used to set up five different ratios of TCS:TCC mixtures leading to the same toxicity. Six dilutions of each mixture ratio were tested for effon reproduction of C. elegans. In the single-substance tests, TCC was about 30 times more toxic than TCS when considering effects on growth and concerning reproduction, TCC was about 50 times more toxic than TCS. For both substances, the toxic effect on reproduction was more pronounced than the one on growth. Low doses of TCS (1-10 umol/L) stimulated reproduction by up to 301% compared to the control, which might be due to endocrine disruption or other stress-related compensation responses (hormesis). Neither antiseptic stimulated growth. In the mixtures, increasing amounts of TCC inhibited the stimulatory effects of TCS on reproduction. In addition, the interactions of TCS and TCC were antagonistic, such that mixtures displayed lower toxicity than would have been expected when TCS and TCC mixtures adhered to the principle of concentration addition.

Effects of chemical mixtures at environmentally relevant concentrations on endocrine systems of aquatic organisms are of concern. Triclocarban (TCC) and inorganic mercury (Hg2+) are ubiquitous in aquatic environments, and are known to interfere with endocrine pathways via different mechanisms of toxic action. However, effects of mixtures of the two pollutants on aquatic organisms and associated molecular mechanisms were unknown. This study examined effects of binary mixtures of TCC and Hg2+ on histopathological and biochemical alteration of reproductive organs in zebrafish (Danio rerio) after 21 d exposure. The results showed that: 1) At concentrations studied, TCC alone caused little effect on hepatic tissues, but it aggravated lesions in liver caused by Hg2+via indirect mechanisms of disturbing homeostasis and altering concentrations of hormones; 2) Histological lesions were more severe in gonads of individuals, especially males, exposed to the binary mixture. Exposure to TCC alone (2.5 or 5 ug/L) (measured concentration 140 or 310 ng/L) or Hg2+ alone (5 ug/L or 10 ug/L (measured concentration 367 or 557 ng/L) slightly retarded development of oocytes, whereas co-exposure to nominal concentrations of 5 ug/L TCC and 10 ug /L Hg2+ promoted maturation of oocytes. In males, maturation of sperm was slightly delayed by exposure to either TCC or Hg2+, while their combinations caused testes to be smaller and sperm to be fewer compared with fish exposed to either of the contaminants individually; 3) Lesions observed in fish exposed to binary mixtures might be due to altered transcription of genes involved in steroidogenesis, such as cyp19a, 3beta-HSD, cyp17, 17beta-HSD and modulated concentrations of testosterone and estradiol in blood plasma. The observed results further support the complexity of toxic responses of fish exposed to lesser concentrations of binary chemical mixtures. Since it is impossible to collect empirical information in controlled studies of all possible combinations of toxicants, the application of omics methods might improve the predictive capabilities of results of single classes of chemicals.

Estrogen regulates numerous developmental and physiological processes. Most effects are mediated by estrogen receptors (ERs), which function as ligand-regulated transcription factors. Estrogen also regulates the activity of GPR30, a membrane-associated G protein-coupled receptor. Many different types of environmental contaminants can activate ERs; some can bind GPR30 as well. There is growing concern that exposure to some of these compounds, termed xenoestrogens, is interfering with the behavior and reproductive potential of numerous wildlife species, as well as affecting human health. Here, we investigated how two common, environmentally pervasive chemicals affect the in vivo expression of a known estrogen target gene in the brain of developing zebrafish embryos, aromatase AroB, which converts androgens to estrogens. We confirm that, like estrogen, the well-studied xenoestrogen bisphenol A (BPA, a plastics monomer), induces strong brain-specific overexpression of aromatase. Experiments using ER- and GPR30-selective modulators argue that this induction is largely through nuclear ERs. BPA induces dramatic overexpression of AroB RNA in the same subregions of the developing brain as estrogen. The antibacterial triclocarban (TCC) by itself stimulates AroB expression only slightly, but TCC strongly enhances the overexpression of AroB that is induced by exogenous estrogen. Thus, both BPA and TCC have the potential to elevate levels of aromatase and, thereby, levels of endogenous estrogens in the developing brain. In contrast to estrogen, BPA-induced AroB overexpression was suppressed by TCC. These results indicate that exposures to combinations of certain hormonally active pollutants can have outcomes that are not easily predicted from their individual effects.

For more Interactions (Complete) data for Triclocarban (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Occurrence of parabens, triclosan and triclocarban in paired human urine and indoor dust from two typical cities in China and its implications for human exposure

Yun Wang, Guoliang Li, Qingqing Zhu, Chunyang LiaoPMID: 33975120 DOI: 10.1016/j.scitotenv.2021.147485

Abstract

Parabens, triclosan (TCS) and triclocarban (TCC) are emerging endocrine disrupting chemicals, which are commonly used in personal care products and household applications in daily life. Due to their adverse health effects, human exposure to these chemicals has been a public concern. Despite evidence showing different exposure pathways of these chemicals, few studies have examined contribution of certain exposure to total human exposure. In this study, we measured six parabens, TCS and TCC in 129 indoor dust samples and these chemicals plus four paraben metabolites in 203 urine samples from two different cities in China (Suizhou, a typical small city in central China and Beijing, the capital of China). The median concentrations of ∑Parabens (1050 ng/g) and ∑TCS + TCC (565 ng/g) in dusts from Beijing were 1.9-3.3 times higher than those from Suizhou (∑

Parabens: 314, ∑TCS + TCC: 294 ng/g). The ∑

Parabens in urines from Suizhou and Beijing were in the range of 0.208-645 and 0.455-2300 μg/g Creatinine (Cr), respectively. The ∑TCS + TCC concentrations in urine were 1-2 orders of magnitude lower than those found for ∑

Parabens. Comparatively, women had relatively higher body burden of parabens than men, which was more noticeable when considering the use of skin care products. In this regard, relatively higher levels of parabens were also found in women in couples. Positive correlations were found between concentrations of methyl-paraben (MeP) and ethyl-paraben (PrP) in paired dust and urine samples (p < 0.05). Human exposure to such chemicals was evaluated. Based on the measured concentrations in paired human urine and indoor dust samples, our results provided direct evidence that the contribution of indoor dust ingestion to the total exposure was minor. These findings are essential for clarifying the sources and potential exposure routes of these chemicals in humans.

Environmentally relevant concentrations of triclocarban affect morphological traits and melanogenesis in zebrafish larvae

Giulia Caioni, Michele d'Angelo, Gloria Panella, Carmine Merola, Annamaria Cimini, Michele Amorena, Elisabetta Benedetti, Monia PeruginiPMID: 33964520 DOI: 10.1016/j.aquatox.2021.105842

Abstract

Human activity is responsible for producing several chemical compounds, which contaminate the aquatic environment and adversely influence the survival of aquatic species and indirectly human health. Triclocarban (TCC) belongs to the category of emerging pollutants and its presence in aquatic environment is justified by its wide use as antimicrobial agent in personal care products. The concern about this chemical is due to the risk of persistence in water and soils and bioaccumulation, which contributes to human exposition through the contaminated food consumption. The present study evaluated the developmental toxicity of TCC in zebrafish early-life stages starting with the assessment of acute toxicity and then focusing on the integrative analyses of the observed phenotype on zebrafish development. For this purpose, lethal and sublethal alterations of zebrafish embryos were investigated by the Fish Embryo Acute Toxicity Tests (FET tests). Subsequently, two concentrations of TCC were used to investigate the morphometric features and defects in larvae developmental pigmentation: an environmentally relevant (5μg/L) and toxicological (50μg/L), derived from the No Observed Effect Concentration (NOEC) value concentration. Furthermore, the expression levels of a key transcription factor for melanocyte differentiation and melanin syntheses, such as mitfa (microphthalmia-associated transcription factor) and tyr (tyrosinase) and its activity, were evaluated.Fate processes of Parabens, Triclocarban and Triclosan during wastewater treatment: assessment via field measurements and model simulations

Zi-Feng Zhang, Lu Wang, Xianming Zhang, Xue Zhang, Yi-Fan Li, Anatoly Nikolaev, Wen-Long LiPMID: 33963991 DOI: 10.1007/s11356-021-14141-9

Abstract

The high levels of parabens (including methyl-, ethyl- and propyl congeners), triclocarban (TCC) and triclosan (TCS) used every year in China might be a problem to the typical wastewater treatment plant (WWTP). This study addresses measurements of parabens, TCC and TCS Northern China WWTP and a modelling assessment on the occurrence, fate and removal pathways in WWTP. Per-capita emissions of the three parabens, TCC and TCS to the WWTP were estimated as 0.41, 0.11 and 0.07 mg/d. After the wastewater treatment processes, 94, 92 and 87% of parabens, TCC and TCS were removed. The major removal pathway of parabens was biodegradation while that of TCC and TCS were sorption to sludge. Computer simulations on the fate processes of parabens, TCC and TCS in the WWTP using the SimpleTreat 4.0 model suggested the model could generally reproduce the measurements with root mean squared errors (RMSEs) of less than 10 ng/L. However, the model underestimated the removal of TCC and TCS from water to sludge in the primary tank. These discrepancies were attributed to the uncertainty of the predicted organic carbon-water partition coefficients (K) to which the modelling results are highly sensitive. The model predictions using updated K

became more accurate and RMSEs of TCC and TCS were reduced by 40 and 80%, respectively. The modelling assessment suggests that the SimpleTreat, as a generic model to simulate chemical fate processes in WWTPs, has the potential to be applied to other similar WWTPs in China for estimating environmental releases of parabens, TCC and TCS at a larger spatial scale.

Evaluation of 3,4,4,9-trichlorocarbanilide to zebrafish developmental toxicity based on transcriptomics analysis

Liting He, Yuanyao Chen, Zhiyong Hu, Yuan Zhang, Yongfeng Wang, Jiajing Wei, Zunpan Fan, Jia Xu, Meilin Peng, Kai Zhao, Huiping Zhang, Chunyan LiuPMID: 33838424 DOI: 10.1016/j.chemosphere.2021.130349

Abstract

Triclocarban (TCC), considered an endocrine-disrupting, persistent, and bioaccumulating organic matter, has attracted a great deal of attention for its pollution and health risks. However, studies on its toxicological mechanism, especially for embryo development are limited. This article explores the cardiac developmental toxicity induced in zebrafish embryos after exposure to different TCC concentrations. First, liquid chromatography-tandem mass spectrometry was used in detecting TCC in embryos in vivo after exposure to various TCC. Results showed that embryonic TCC content reached 9.23 ng after exposure to 300 μg/L TCC, the heart rates of the embryos markedly decreased, heart abnormalities significantly increased. In addition, obvious pericardial effusion was observed in the larvae. Through transcriptome sequencing, 200 differential gene expression (DGE) patterns were detected in the TCC (300 μg/L) experimental and control groups. The results of GO function analysis and KEGG pathway of DGE showed that aryl hydrocarbon receptor (AhR) activation and cyp-related genes (cyp1a, cyp1b1 and cyp1c) were significantly up-regulated. these affected the normal development of zebrafish embryonic heart, tissue edema, and hemorrhage. TCC exhibited strong cardiac teratogenic effects and developmental toxicity, which is partly related to AhR activation. Transcriptome-based results are helpful in precisely determining the risk of TCC exposure. The potential mechanism between TCC and AhR should be further investigated.Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved

Guangqiang Wang, Hongna Zhang, Jianan Zhang, Katherine Z Sanidad, Vladimir Yeliseyev, Julie Parsonnet, Thomas D Haggerty, Haixia Yang, Lianzhong Ai, Minhao Xie, Zongwei Cai, Guodong ZhangPMID: 34004538 DOI: 10.1016/j.scitotenv.2021.147677

Abstract

Metabolic transformations play critical roles in the bioavailability and toxicities of environmental pollutants and toxicants. However, most previous research has focused on the metabolic reactions in host tissues, the gut microbiota-mediated biotransformation of environmental compounds is understudied. Using triclocarban (TCC) as a model environmental compound, here we study the metabolic fate of TCC in gut tissues and determine the roles of gut microbiota involved. We find that compared with other tissues, the colon tissue has a unique metabolic profile of TCC, with high abundance of the parent compound TCC and its free-form metabolites. Using a variety of approaches including antibiotic-mediated suppression of gut bacteria in vivo, germ-free mice, and in vitro culture of fecal bacteria, we found that the unique metabolic profile of TCC in the colon is mediated by the actions of gut microbiota. Overall, our findings support that gut microbiota plays important roles in colonic metabolism of TCC, highlighting the importance to consider the contributions of gut microbiota in toxicology evaluation of environmental compounds.Exposure to environmental phenols and parabens, and relation to body mass index, eczema and respiratory outcomes in the Norwegian RHINESSA study

Hilde Kristin Vindenes, Cecilie Svanes, Stein Håkon Låstad Lygre, Francisco Gomez Real, Tamar Ringel-Kulka, Randi Jacobsen BertelsenPMID: 34256787 DOI: 10.1186/s12940-021-00767-2

Abstract

Many phenols and parabens are applied in cosmetics, pharmaceuticals and food, to prevent growth of bacteria and fungi. Whether these chemicals affect inflammatory diseases like allergies and overweight is largely unexplored. We aimed to assess the associations of use of personal care products with urine biomarkers levels of phenols and paraben exposure, and whether urine levels (reflecting body burden of this chemical exposures) are associated with eczema, rhinitis, asthma, specific IgE and body mass index.Demographics, clinical variables, and self-report of personal care products use along with urine samples were collected concurrently from 496 adults (48% females, median age: 28 years) and 90 adolescents (10-17 years of age) from the RHINESSA study in Bergen, Norway. Urine biomarkers of triclosan (TCS), triclocarban (TCC), parabens and benzophenone-3, bisphenols and dichlorophenols (DCP) were quantified by mass spectrometry.

Detection of the urine biomarkers varied according to chemical type and demographics. TCC was detected in 5% of adults and in 45% of adolescents, while propyl (PPB) and methyl (MPB) parabens were detected in 95% of adults and in 94% (PPB) and 99% (MPB) of adolescents. Women had higher median urine concentrations of phenolic chemicals and reported a higher frequency of use of personal care products than men. Urine concentration of MPB increased in a dose-dependent manner with increased frequency of use of several cosmetic products. Overall, urinary biomarker levels of parabens were lower in those with current eczema. The biomarker concentrations of bisphenol S was higher in participants with positive specific IgE and females with current asthma, but did not differ by eczema or rhinitis status. MPB, ethylparaben (EPB), 2,4-DCP and TCS were inversely related to BMI in adults; interaction by gender were not significant.

Reported frequency of use of personal care products correlated very well with urine biomarker levels of paraben and phenols. Several chemicals were inversley related to BMI, and lower levels of parabens was observed for participants with current eczema. There is a need for further studies of health effects of chemicals from personal care products, in particular in longitudinally designed studies.

tmbim4 protects against triclocarban-induced embryonic toxicity in zebrafish by regulating autophagy and apoptosis

Zhiyong Hu, Liting He, Jiajing Wei, Yufang Su, Wei Wang, Zunpan Fan, Jia Xu, Yuan Zhang, Yongfeng Wang, Meilin Peng, Kai Zhao, Huiping Zhang, Chunyan LiuPMID: 33714789 DOI: 10.1016/j.envpol.2021.116873

Abstract

Triclocarban (TCC), an antibacterial agent widely used in personal care products, can affect embryonic development. However, the specific molecular mechanism of TCC-induced embryonic developmental damage remains unclear. In this study, TCC exposure was found to increase the expression of tmbim4 gene in zebrafish embryos. The tmbim4 mutant embryos are more susceptible to TCC exposure than wild-type (WT) embryos, with tmbim4 overexpression reducing TCC-induced embryonic death in the former. Exposure of tmbim4 mutant larvae to 400 μg/L TCC substantially increased apoptosis in the hindbrain and eyes. RNA-sequencing of WT and tmbim4 mutant larvae indicated that knockout of the tmbim4 gene in zebrafish affects the autophagy pathway. Abnormalities in autophagy can increase apoptosis and TCC exposure caused abnormal accumulation of autophagosomes in the hindbrain of tmbim4 mutant zebrafish embryos. Pretreatment of TCC-exposed tmbim4 mutant zebrafish embryos with autophagosome formation inhibitors, substantially reduced the mortality of embryos and apoptosis levels. These results indicate that defects in the tmbim4 gene can reduce zebrafish embryo resistance to TCC. Additionally, apoptosis induced by abnormal accumulation of autophagosomes is involved in this process.Continuous Dermal Exposure to Triclocarban Perturbs the Homeostasis of Liver-Gut Axis in Mice: Insights from Metabolic Interactions and Microbiome Shifts

Hongna Zhang, Yanshan Liang, Pengfei Wu, Xianru Shi, Guodong Zhang, Zongwei CaiPMID: 33691405 DOI: 10.1021/acs.est.0c08273

Abstract

Humans are constantly exposed to antimicrobial triclocarban (TCC) via direct skin contact with personal care and consumer products, but the safety of long-term dermal exposure to TCC remains largely unknown. Herein, we used a mouse model to evaluate the potential health risks from the continuous dermal application of TCC at human-relevant concentrations. After percutaneous absorption, TCC circulated in the bloodstream and largely entered the liver-gut axis for metabolic disposition. Nontargeted metabolomics approach revealed that TCC exposure perturbed mouse liver homeostasis, as evidenced by the increased oxidative stress and impaired methylation capacity, leading to oxidative damage and enhancement of upstream glycolysis and folate-dependent one-carbon metabolism. Meanwhile, TCC was transformed in the liver through hydroxylation, dechlorination, methylation, glucuronidation, sulfation, and glutathione conjugation. TCC-derived xenobiotics were subsequently excreted into the gut, and glucuronide and sulfate metabolites could be further deconjugated by the gut microbiota into their active free forms. In addition, microbial community analysis showed that the composition of gut microbiome was altered in response to TCC exposure, indicating the perturbation of gut homeostasis. Together, through tracking the xenobiotic-biological interactions, this study provides novel insights into the underlying impacts of dermally absorbed TCC on the liver and gut microenvironments.

Temporal Trends of Phenol, Paraben, and Triclocarban Exposure in California Pregnant Women during 2007-2014

Kyunghoon Kim, Hyeong-Moo Shin, Stefanie A Busgang, Dana Boyd Barr, Parinya Panuwet, Rebecca J Schmidt, Irva Hertz-Picciotto, Deborah H BennettPMID: 34347462 DOI: 10.1021/acs.est.1c01564

Abstract

Little is known about temporal trends of pregnant women's exposures to environmental phenols and parabens. We quantified four phenols [bisphenol A (BPA), bisphenol F, bisphenol S, and triclosan), four parabens [butyl paraben, ethyl paraben (ETPB), methyl paraben (MEPB), and propyl paraben (PRPB)], and triclocarban in 760 urine samples collected during 2007-2014 from 218 California pregnant women participating in a high-familial risk autism spectrum disorder cohort. We applied multiple regression to compute least square geometric means of urinary concentrations and computed average annual percent changes. We compared our urinary concentrations with those of other study populations to examine geographic variations in pregnant women's exposure to these target compounds. Urinary concentrations of BPA, MEPB, ETPB, and PRPB in this study population decreased over the study period [percent change per year (95% confidence interval): -5.7% (-8.2%, -3.2%); -13.0% (-18.1%, -7.7%); -5.5% (-11.0%, 0.3%); and -13.3% (-18.3%, -8.1%), respectively] and were consistently lower than those in pregnant women in other U.S. regions during the same study period. In recent years, certain phenols and parabens with known adverse health effects are being regulated or replaced with alternatives, which explains decreased body burdens observed in this study population. Either the national regulations or the advocacy campaigns in California may have influenced exposures or consumer product choices.The Different Facets of Triclocarban: A Review

Domenico Iacopetta, Alessia Catalano, Jessica Ceramella, Carmela Saturnino, Lara Salvagno, Ileana Ielo, Dario Drommi, Elisabetta Scali, Maria Rosaria Plutino, Giuseppe Rosace, Maria Stefania SinicropiPMID: 34068616 DOI: 10.3390/molecules26092811